molecular formula C21H17N3O B12532756 Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- CAS No. 821784-45-6

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-

Cat. No.: B12532756
CAS No.: 821784-45-6
M. Wt: 327.4 g/mol
InChI Key: SIFJVSMPFNGVOV-UHFFFAOYSA-N
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Description

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is a complex organic compound that features a phenol group linked to a quinoline and pyridine moiety through an aminomethyl bridge. This compound is notable for its unique structure, which combines aromatic systems with nitrogen-containing heterocycles, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline and pyridine rings followed by their functionalization and subsequent coupling with the phenol group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while reduction of nitro groups results in amines .

Scientific Research Applications

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]- is unique due to its combination of phenol, quinoline, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and makes it a valuable compound in research and industry .

Properties

CAS No.

821784-45-6

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[[(5-quinolin-5-ylpyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C21H17N3O/c25-18-5-1-4-15(10-18)12-24-17-11-16(13-22-14-17)19-6-2-8-21-20(19)7-3-9-23-21/h1-11,13-14,24-25H,12H2

InChI Key

SIFJVSMPFNGVOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN=CC(=C2)C3=C4C=CC=NC4=CC=C3

Origin of Product

United States

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